molecular formula C12H14ClNO4 B8384740 Tert-butyl 2-(3-chloro-5-nitrophenyl)acetate

Tert-butyl 2-(3-chloro-5-nitrophenyl)acetate

Cat. No.: B8384740
M. Wt: 271.69 g/mol
InChI Key: CUGMWNMRELVNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-chloro-5-nitrophenyl)acetate is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

tert-butyl 2-(3-chloro-5-nitrophenyl)acetate

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)6-8-4-9(13)7-10(5-8)14(16)17/h4-5,7H,6H2,1-3H3

InChI Key

CUGMWNMRELVNHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-chloro-5-nitrobenzene 52.A (10.23 g, 43 mmol, available from Synchem Inc), Pd2(dba)3 (0.79 g, 0.87 mmol) and CTC-QPhos (1.20 g, 1.40 mmol) in THF (100 mL) was added 2-tert-Butoxy-2-oxoethylzinc chloride (95 mL, 0.5M solution in diethyl ether, 48 mmol, available from Rieke Metals). The mixture was stirred for 3 hours at room temperature. The reaction was then quenched by adding water (100 mL), washed with 1N HCl solution (2×100 mL), concentrated and purified by using flash chromatography on silica gel (0-10% AcOEt/Hexanes) to afford tert-butyl 2-(3-chloro-5-nitrophenyl)acetate 52.B (9.60 g, 82% yield) as a light pink oil.
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.